3,7-Dimethyl-8-oxoocta-2,6-dien-1-yl benzoate
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Overview
Description
3,7-Dimethyl-8-oxoocta-2,6-dien-1-yl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a 3,7-dimethyl-8-oxoocta-2,6-dien-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-8-oxoocta-2,6-dien-1-yl benzoate typically involves the esterification of 3,7-dimethyl-8-oxoocta-2,6-dien-1-ol with benzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed and the product is continuously removed. This approach enhances the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyl-8-oxoocta-2,6-dien-1-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
3,7-Dimethyl-8-oxoocta-2,6-dien-1-yl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-8-oxoocta-2,6-dien-1-yl benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (E)-3,7-Dimethylocta-2,6-dien-1-yl acetate
Properties
CAS No. |
88218-66-0 |
---|---|
Molecular Formula |
C17H20O3 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
(3,7-dimethyl-8-oxoocta-2,6-dienyl) benzoate |
InChI |
InChI=1S/C17H20O3/c1-14(7-6-8-15(2)13-18)11-12-20-17(19)16-9-4-3-5-10-16/h3-5,8-11,13H,6-7,12H2,1-2H3 |
InChI Key |
OSLSLDHLNOCJQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC(=O)C1=CC=CC=C1)CCC=C(C)C=O |
Origin of Product |
United States |
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